molecular formula C6H7NS B8714435 N-(2-Thenylidene)methanamine

N-(2-Thenylidene)methanamine

Cat. No.: B8714435
M. Wt: 125.19 g/mol
InChI Key: ZQGPYOVFQBRJTM-UHFFFAOYSA-N
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Description

N-(2-Thenylidene)methanamine is a Schiff base derived from the condensation of methanamine with 2-thiophenecarboxaldehyde. Its structure features a thiophene ring (a sulfur-containing heterocycle) attached to the imine nitrogen, distinguishing it from analogous benzylidene derivatives. This compound is of interest in coordination chemistry and catalysis due to the electron-rich thiophene moiety, which can influence electronic properties and metal-binding capabilities .

Properties

Molecular Formula

C6H7NS

Molecular Weight

125.19 g/mol

IUPAC Name

N-methyl-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C6H7NS/c1-7-5-6-3-2-4-8-6/h2-5H,1H3

InChI Key

ZQGPYOVFQBRJTM-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Methylbenzylidene)-1-(p-tolyl)methanamine (4b)

  • Structure : Contains a para-methyl-substituted benzylidene group.
  • Synthesis : Prepared via catalytic amine oxidation with 99% yield .
  • NMR Data : Imine proton at δ 8.24 ppm; aromatic protons between δ 7.01–7.57 ppm .
  • Electronic Effects : The methyl group is electron-donating, stabilizing the imine via inductive effects.

(E)-N-(4-Chlorobenzylidene)methanamine

  • Structure : Features a para-chloro substituent.
  • Electronic Effects : The chloro group is electron-withdrawing, reducing electron density at the imine nitrogen compared to methyl or methoxy derivatives. This may lower stability but enhance electrophilicity .

N-(2-Methoxybenzylidene)-1-(2-methoxyphenyl)methanamine (5k)

  • Structure : Ortho-methoxy groups introduce steric hindrance and resonance effects.
  • NMR Data : Imine proton at δ 8.58 ppm; methoxy protons at δ 3.8–4.0 ppm .
  • Impact : Methoxy groups enhance solubility in polar solvents and alter coordination behavior in metal complexes.

Heterocyclic Analogues

N-Methyl-(2-thienylmethyl)amine

  • Structure : Contains a thiophene ring but lacks the imine linkage.
  • Synthesis : Prepared via reductive amination or condensation with sodium borohydride .
  • Applications: Used as a ligand in organometallic chemistry due to sulfur’s soft Lewis basicity .

1-(2-Furyl)-N-[(5-methyl-2-thienyl)methyl]methanamine

  • Structure : Combines furan and thiophene moieties.
  • Properties : The oxygen in furan introduces stronger electron-withdrawing effects compared to thiophene, altering reactivity in nucleophilic additions .

Bulky Substituent Derivatives

N-(4-(Tert-butyl)benzylidene)-1-(4-(tert-butyl)phenyl)methanamine (4d)

  • Structure : Incorporates tert-butyl groups at para positions.
  • Impact : Steric bulk increases thermal stability (evidenced by high yield, 92%) but reduces reactivity in sterically sensitive reactions .

Structural and Functional Comparison Table

Compound Substituent/Backbone Key Properties NMR (Imine Proton, δ ppm) Yield (%)
N-(2-Thenylidene)methanamine Thiophene Enhanced electron density; sulfur-mediated coordination ~8.3–8.6 (estimated) N/A
N-(4-Methylbenzylidene)-methanamine para-Methyl Electron-donating; stabilized imine 8.24 99
(E)-N-(4-Chlorobenzylidene)methanamine para-Chloro Electron-withdrawing; increased electrophilicity ~8.3 (estimated) N/A
N-(2-Methoxybenzylidene)-methanamine ortho-Methoxy Steric hindrance; polar solubility 8.58 79
N-Methyl-(2-thienylmethyl)amine Thiophene (no imine) Soft Lewis base; used in ligand design N/A N/A

Key Research Findings

  • Electronic Effects : Electron-donating groups (e.g., methyl, methoxy) stabilize the imine linkage, while electron-withdrawing groups (e.g., chloro) enhance electrophilicity for nucleophilic attacks .
  • Steric Influence : Bulky substituents (e.g., tert-butyl) improve thermal stability but limit applications in sterically constrained reactions .
  • Heterocyclic Advantage : Thiophene-containing derivatives exhibit unique coordination behavior in metal complexes, leveraging sulfur’s lone pairs for catalysis or material science .
  • Synthetic Flexibility : Microwave-assisted methods () and transition-metal catalysis () enable efficient, scalable synthesis of these compounds.

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